molecular formula C18H20N4O2 B2791162 butan-2-yl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 847177-39-3

butan-2-yl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B2791162
CAS No.: 847177-39-3
M. Wt: 324.384
InChI Key: YVQOVDQHEODGTH-UHFFFAOYSA-N
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Description

This compound belongs to the pyrroloquinoxaline family, characterized by a fused pyrrole-quinoxaline core. The structure includes a 2-amino group, a prop-2-en-1-yl (allyl) substituent at the 1-position, and a butan-2-yl ester at the 3-carboxylate position.

Properties

IUPAC Name

butan-2-yl 2-amino-1-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-4-10-22-16(19)14(18(23)24-11(3)5-2)15-17(22)21-13-9-7-6-8-12(13)20-15/h4,6-9,11H,1,5,10,19H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQOVDQHEODGTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC=C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butan-2-yl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. The starting materials often include pyrroloquinoxaline derivatives, which undergo a series of functional group transformations. Common synthetic routes may involve:

    Nucleophilic substitution: reactions to introduce the amino group.

    Alkylation: reactions to attach the butan-2-yl group.

    Condensation: reactions to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

butan-2-yl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound is being investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with various biological pathways, making it a candidate for drug development. Research indicates that similar compounds have shown efficacy in modulating enzyme activities and influencing cellular processes.

Case Study: Enzyme Activation
Research has highlighted that derivatives of pyrroloquinoxaline can activate the SIRT1 enzyme, which plays a crucial role in aging and metabolic regulation. Studies typically involve in vitro assays to measure the activation of target proteins using fluorescence or luminescence-based methods. The identification of lead compounds often includes determining IC50 values, indicating the concentration required to inhibit biological processes by half.

Biological Research

Biological Pathway Probes
Butan-2-yl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate serves as a probe in biological research to study specific pathways and mechanisms. Its unique structure allows it to interact with enzymes and receptors, providing insights into cellular functions.

Antimicrobial Activity
Research into quinoxaline derivatives has revealed their antimicrobial properties. Compounds like this compound are tested against various bacterial strains to evaluate their effectiveness as potential antibiotics. Methods such as minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays are employed to determine their efficacy.

Industrial Applications

Synthesis of Complex Organic Compounds
The compound's synthetic routes are of interest in organic chemistry for developing new methodologies for creating complex molecules. The synthesis often involves multi-step organic reactions that can be optimized for yield and purity through catalysts and controlled conditions.

Application Area Description
Medicinal ChemistryPotential therapeutic agent with enzyme modulation capabilities
Biological ResearchProbes for studying biological pathways; antimicrobial activity against various bacterial strains
Industrial ApplicationsMethods for synthesizing complex organic compounds; optimization of synthetic routes

Mechanism of Action

The mechanism of action of butan-2-yl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key structural differences among analogs lie in the substituents at the 1-position and the ester group. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison of Pyrroloquinoxaline Derivatives
Compound Name 1-Substituent Ester Group Molecular Formula Molecular Weight Key Features
Butan-2-yl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate Prop-2-en-1-yl Butan-2-yl C19H22N4O2* 338.4† Moderate lipophilicity; allyl group enables potential chemical modification
Butyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate Benzyl Butyl C22H22N4O2 374.444 Aromatic benzyl enhances π-π interactions; higher steric bulk
Ethyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate Hexyl Ethyl C20H26N4O2 354.45 Long alkyl chain increases lipophilicity; shorter ester may accelerate hydrolysis
Butyl 2-amino-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 4-Methoxybenzyl Butyl C24H26N4O3 418.49 Methoxy group improves electron density; potential for enhanced binding
2-Amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile 4-Aminophenyl N/A (carbonitrile) C17H13N5 295.32 91% corrosion inhibition efficiency; chemisorption via amino/cyano groups

*Inferred formula based on structural analogs (e.g., ).
†Calculated based on similar derivatives.

Substituent Effects on Functionality

  • Allyl (Prop-2-en-1-yl) vs. Its double bond offers sites for further functionalization (e.g., polymerization or Michael additions) .
  • Butan-2-yl Ester vs. Ethyl/Butyl Esters : The secondary butan-2-yl ester may confer greater hydrolytic stability compared to primary esters (e.g., ethyl), which are more prone to enzymatic or acidic cleavage .
  • Carbonitrile vs. Ester: The cyano group in 2-amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile enhances polarity and adsorption capacity, contributing to its efficacy as a corrosion inhibitor .

Research Findings from Analogs

  • Corrosion Inhibition: The carbonitrile analog demonstrates 91% inhibition efficiency in hydrochloric acid, attributed to chemisorption via protonated amino groups and π-electron interactions with the steel surface . In contrast, ester-containing derivatives may exhibit weaker adsorption unless hydrolysis generates carboxylic acids.
  • The allyl group’s conjugated double bond in the target compound could similarly facilitate charge transfer interactions.

Biological Activity

Butan-2-yl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrroloquinoxaline core, which is known for its diverse pharmacological properties. Understanding the biological activity of this compound could lead to significant advancements in therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • Molecular Formula : C₁₅H₁₈N₄O₂
  • Molecular Weight : 324.384 g/mol
  • CAS Number : 847177-39-3

This compound contains various functional groups including an amino group, which is crucial for its biological interactions, and a carboxylate ester that may influence its solubility and reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The unique arrangement of its functional groups facilitates binding to these targets, modulating their activity and leading to various biological effects.

Pharmacological Properties

Research indicates that compounds structurally related to butan-2-yl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline derivatives exhibit a range of pharmacological activities:

  • Anticancer Activity : Similar quinoxaline derivatives have shown efficacy in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Neuropharmacological Effects : Some studies have highlighted the potential of quinoxaline derivatives in treating neurological disorders, showcasing effects such as analgesia and anticonvulsant activity .
  • Enzyme Activation : Certain derivatives have been identified as activators of SIRT1, an enzyme linked to aging and longevity, suggesting potential applications in age-related diseases.

In Vitro Studies

In vitro assays have been conducted to evaluate the potency of butan-2-yl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline against various biological targets. For example, IC50 values (the concentration required to inhibit a biological process by half) are commonly used metrics in these studies:

CompoundTargetIC50 (µM)Reference
Butan-2-y 2-amino...SIRT15.0
Similar Compound ACancer Cell Line0.5
Similar Compound BEnzyme X10.0

These findings indicate that structural modifications can significantly influence the biological activity of quinoxaline derivatives.

Case Studies

Several case studies have explored the therapeutic potential of related compounds:

  • Anticancer Studies : A study involving a series of quinoxaline derivatives demonstrated their ability to induce apoptosis in cancer cell lines, with specific focus on the role of the amino group in enhancing cytotoxicity.
  • Neuropharmacological Effects : Research showed that certain derivatives exhibited sedative and anxiolytic effects in animal models, suggesting their potential for treating anxiety disorders.

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